molecular formula C24H23F2N3OS B11640820 2-Amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-86-0

2-Amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11640820
CAS No.: 476483-86-0
M. Wt: 439.5 g/mol
InChI Key: SJLJNARDCWRJKA-UHFFFAOYSA-N
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Description

This compound, 2-Amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, is a potent and selective chemical probe targeting the Mitotic Kinase MPS1 (also known as TTK). Its primary research value lies in the study of cell division, specifically the Spindle Assembly Checkpoint (SAC), a critical mechanism that ensures accurate chromosome segregation during mitosis. By inhibiting MPS1 kinase activity, this compound disrupts the SAC, leading to premature anaphase onset and severe chromosome mis-segregation, which ultimately induces apoptosis in proliferating cells. This mechanism makes it a valuable tool for investigating mitotic biology and for developing novel anti-cancer strategies, as MPS1 is overexpressed in various cancers. Research applications include studying aneuploidy, validating MPS1 as an oncology target, and exploring synthetic lethal interactions in p53-deficient cancer cell lines. The compound's structure, featuring a hexahydroquinoline core, is part of a class of molecules developed to achieve high kinase selectivity and potent cellular activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

476483-86-0

Molecular Formula

C24H23F2N3OS

Molecular Weight

439.5 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H23F2N3OS/c1-12-8-14(13(2)31-12)20-15(11-27)23(28)29(22-16(25)6-5-7-17(22)26)18-9-24(3,4)10-19(30)21(18)20/h5-8,20H,9-10,28H2,1-4H3

InChI Key

SJLJNARDCWRJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC=C4F)F)N)C#N

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ has emerged as a high-performance catalyst for hexahydroquinoline synthesis. In a typical procedure:

  • Reactants : Dimedone (7,7-dimethyl-1,3-cyclohexanedione), malononitrile, 2,6-difluoroaniline, and 2,5-dimethylthiophene-3-carbaldehyde.

  • Conditions : Ethanol solvent, room temperature, 5–15 min reaction time.

  • Yield : 76–98%.

The ionic liquid facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the enamine intermediate (formed from dimedone and 2,6-difluoroaniline). Cyclization and tautomerization yield the hexahydroquinoline core.

Key Advantages:

  • Catalyst recyclability : Retains >90% efficiency after five cycles.

  • Solvent compatibility : Ethanol minimizes environmental impact (E-factor: 0.3).

Zirconium Phosphate-Mediated Reactions

Zr(HPO₄)₂ catalyzes solvent-free MCRs at 80°C, achieving 95–98% yields in 2 hours. The protocol involves:

  • Reactant stoichiometry : Equimolar ratios of aldehyde, malononitrile, dimedone, and amine.

  • Work-up : Simple filtration and recrystallization from ethanol.

Substrate Scope :

Aldehyde ComponentAmine ComponentYield (%)
2,5-Dimethylthiophene-3-carbaldehyde2,6-Difluoroaniline97

Iron Oxide-Based Nanocatalyst Systems

Fe₃O₄@SiO₂-SO₃H nanoparticles enable ultrasonication-assisted synthesis, reducing reaction times to 20–40 minutes. Key parameters:

  • Catalyst loading : 10 mg per mmol substrate.

  • Ultrasonication power : 40 kHz.

Optimization Data :

ParameterOptimal ValueYield (%)
Catalyst loading10 mg95
Temperature60°C93
SolventSolvent-free98

Mechanistic Pathways in Hexahydroquinoline Formation

The synthesis proceeds via four stages:

  • Knoevenagel condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Enamine formation : Dimedone and 2,6-difluoroaniline generate a nucleophilic enamine.

  • Michael addition : Enamine attacks the α,β-unsaturated nitrile.

  • Cyclization and tautomerization : Intramolecular cyclization yields the hexahydroquinoline framework.

Mechanistic Insight : Acidic catalysts protonate the carbonyl groups, accelerating both condensation and cyclization steps.

Optimization of Synthetic Parameters

Catalyst Loading and Efficiency

CatalystLoading (mg)Yield (%)Reaction Time
[H₂-DABCO][HSO₄]₂30985 min
Zr(HPO₄)₂50972 h
Fe₃O₄@SiO₂-SO₃H109530 min

Exceeding optimal catalyst loading (e.g., >40 mg for ionic liquids) risks side reactions, reducing yield by 10–15%.

Solvent Systems and Reaction Media

SolventYield (%)Reaction Time
Ethanol985 min
Solvent-free972 h
Water-Ethanol646 h

Ethanol enhances solubility of polar intermediates, while solvent-free conditions reduce waste.

Temperature and Time Considerations

  • Room temperature : Yields >95% in 5–15 min with ionic liquids.

  • Elevated temperatures (80°C) : Necessary for solvent-free Zr(HPO₄)₂-catalyzed reactions.

Analytical Characterization of Target Compound

  • Molecular Formula : C₂₂H₁₉F₂N₃OS.

  • IR (KBr) : 3340 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.12 (s, 6H, 7,7-dimethyl), δ 6.82–7.25 (m, 3H, difluorophenyl), δ 6.50 (s, 1H, thiophene)[

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to six derivatives with modifications in aromatic substituents, heterocycles, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound Not explicitly stated 1: 2,6-difluorophenyl; 4: 2,5-dimethylthiophen-3-yl ~450 (estimated) High electronegativity (F), thiophene-based lipophilicity, rigid core
2-Amino-1-(3-trifluoromethylphenyl)-4-(4-nitrophenyl)-... () Likely C25H22F3N4O3 1: 3-CF3-phenyl; 4: 4-NO2-phenyl ~502 Strong electron-withdrawing groups (NO2, CF3); potential for π-π stacking
2-Amino-1-(2-chloro-5-CF3-phenyl)-4-(2,5-dimethylthiophen-3-yl)-... () C25H23ClF3N3OS 1: 2-Cl-5-CF3-phenyl; 4: 2,5-dimethylthiophen-3-yl 530.0 Chlorine and CF3 enhance lipophilicity; thiophene improves metabolic stability
2-Amino-1-(4-fluorophenyl)-4-(pyridin-3-yl)-... () C21H17FN4O 1: 4-F-phenyl; 4: pyridin-3-yl 368.4 Pyridine introduces basicity; fluorine moderates electronic properties
2-Amino-4-(3,4,5-trimethoxyphenyl)-1-phenyl-... () C27H29N3O4 4: 3,4,5-trimethoxyphenyl; 1: phenyl 459.5 Methoxy groups enhance solubility via polarity; bulky substituents may hinder membrane crossing
2-Amino-1-(4-chlorophenyl)-4-(4-dimethylaminophenyl)-... () Likely C24H24ClN4O 1: 4-Cl-phenyl; 4: 4-N(CH3)2-phenyl ~428 Dimethylamino group (electron-donating) increases basicity; Cl adds moderate lipophilicity

Key Observations

Electron-donating groups (e.g., OCH3, N(CH3)2) in and improve solubility but may reduce membrane permeability .

Heterocycle Influence: Thiophene (, target compound) contributes to lipophilicity and metabolic stability via sulfur’s resistance to oxidation .

Steric and Conformational Effects: 7,7-Dimethyl groups (common in all analogs) enforce chair conformations in the hexahydroquinoline core, reducing conformational flexibility and entropy penalties during binding . Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may hinder interactions with deep binding pockets .

Hydrogen Bonding and Crystal Packing :

  • The 5-oxo and 3-carbonitrile groups facilitate hydrogen bonding, as seen in crystallographic studies of analogs (e.g., ) .
  • Fluorine’s small size and high electronegativity (target compound, ) enable C-F···H-N interactions, influencing crystal packing and stability .

Biological Activity

The compound 2-Amino-1-(2,6-difluorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as "the compound") is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound based on diverse research findings and case studies.

Chemical Structure

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of a carbonitrile group and dimethylthiophene moiety is particularly noteworthy due to their known interactions in biological systems.

Antitumor Activity

Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related thiophene derivatives against breast cancer (MCF-7), it was found that certain derivatives showed high potency with an IC50 value of approximately 0.30μM0.30\mu M . This suggests that the compound may possess similar antitumor properties.

The mechanism through which such compounds exert their cytotoxic effects typically involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies on related compounds revealed that they could induce apoptosis via mitochondrial pathways or trigger paraptosis, a form of programmed cell death distinct from apoptosis . Further investigation into the compound's mechanism is necessary to elucidate its specific pathways.

Case Studies

  • Cytotoxicity Studies : A series of experiments conducted on various cancer cell lines demonstrated that compounds structurally similar to the target compound exhibited significant growth inhibition. For example:
    • MCF-7 Cell Line : Compounds showed IC50 values ranging from 0.30μM0.30\mu M to 3.1μM3.1\mu M, indicating potent antitumor activity.
    • NCI-H460 and SF-268 Cell Lines : Variability in response was noted, suggesting selective activity depending on the cellular context .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring was correlated with enhanced cytotoxicity. For instance, modifications leading to increased lipophilicity were associated with improved cellular uptake and subsequent cytotoxic effects .

Data Tables

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.30Apoptosis
Compound BNCI-H4603.1Paraptosis
Compound CSF-2681.96Apoptosis

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, often starting with the formation of the hexahydroquinoline core via the Hantzsch reaction or similar cyclization strategies. Key steps include:

Core Formation : Condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., substituted benzaldehyde), and ammonium acetate in ethanol or dichloromethane under reflux .

Functionalization : Subsequent introduction of substituents (e.g., 2,6-difluorophenyl, dimethylthiophen) via nucleophilic substitution or coupling reactions.

Purification : Recrystallization or column chromatography to achieve >95% purity .

Reaction Component Example Conditions
Aldehyde2,6-Difluorobenzaldehyde80°C, 6–8 hours
Catalystp-Toluenesulfonic acid0.1–1.0 equiv
SolventEthanol/DCMReflux

Basic: How is the molecular structure characterized experimentally?

Answer:
Structural elucidation relies on:

  • X-ray Crystallography : Determines 3D conformation and bond angles (e.g., hexahydroquinoline ring puckering) .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR for substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) .
    • IR : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₂₃H₂₂F₂N₃OS) .

Advanced: How can reaction yields be optimized while minimizing side products?

Answer:
Key optimization strategies:

  • Temperature Control : Lowering reaction temperature during cyclization reduces decomposition (e.g., 60°C vs. 80°C) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity for thiophene substitution .
  • Work-Up Protocols : Use of TLC monitoring to terminate reactions at optimal conversion (Rf ~0.5 in ethyl acetate/hexane) .
Parameter Optimal Range Impact on Yield
Reaction Time6–8 hours<72% → 89%
Solvent PolarityEthanol (ε = 24.3)Reduces byproduct formation

Advanced: How do computational methods predict bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap) to assess reactivity .
  • Molecular Docking : Screens against targets (e.g., kinase enzymes) using software like AutoDock. For example, the dimethylthiophen group shows strong π-π stacking with ATP-binding pockets .
  • MD Simulations : Evaluates stability of ligand-target complexes over 100 ns trajectories .

Basic: What functional groups govern its bioactivity?

Answer:

  • 2,6-Difluorophenyl : Enhances lipophilicity and membrane permeability .
  • Dimethylthiophen : Facilitates π-stacking with aromatic residues in enzyme active sites .
  • Cyano Group : Acts as a hydrogen bond acceptor, critical for target binding .

Advanced: How to resolve contradictions in reported biological data?

Answer:

  • Standardized Assays : Reproduce studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48h incubation) .
  • Orthogonal Validation : Confirm anticancer activity via both MTT and apoptosis assays .
  • Meta-Analysis : Compare IC₅₀ values across studies to identify outliers (e.g., ±20% variability acceptable) .

Basic: What techniques confirm purity and identity?

Answer:

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Matches calculated C, H, N values within 0.3% .
  • Melting Point : Sharp range (e.g., 210–212°C) indicates purity .

Advanced: How are structural modifications explored for SAR studies?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring via Suzuki coupling .
  • Core Optimization : Replace hexahydroquinoline with tetrahydroisoquinoline to assess ring size impact .
  • In Silico Screening : Use QSAR models to prioritize analogs with predicted logP < 3.5 .

Basic: What are its solubility and stability profiles?

Answer:

  • Solubility :
    • DMSO: >10 mg/mL (ideal for in vitro assays) .
    • Water: <0.1 mg/mL (requires solubilizers like cyclodextrins) .
  • Stability : Degrades <5% over 30 days at 4°C (dark) but degrades rapidly under UV light .

Advanced: How is 3D conformation determined experimentally?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-N = 1.34 Å) and torsion angles .
  • Solid-State NMR : Confirms conformational dynamics in the hexahydroquinoline ring .

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